molecular formula C14H17NO3S B12562389 2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]- CAS No. 178238-94-3

2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]-

Cat. No.: B12562389
CAS No.: 178238-94-3
M. Wt: 279.36 g/mol
InChI Key: LATFLDQXTSATJT-UHFFFAOYSA-N
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Description

2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]- is a heterocyclic compound containing both nitrogen and sulfur atoms. This compound is part of the thiazolidinedione family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]- typically involves the reaction of 2,4-thiazolidinedione with 4-hydroxybenzaldehyde under specific conditions. One common method includes dissolving the reactants in toluene, adding piperidine and acetic acid as catalysts, and heating the mixture to 80°C for 18 hours . The reaction is monitored by thin-layer chromatography (TLC) and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its hypoglycemic effects and potential use in treating diabetes.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]- involves the activation of peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. This activation leads to changes in gene expression that result in increased insulin sensitivity, reduced inflammation, and improved lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Thiazolidinedione, 5-[(4-hydroxyphenyl)methylene]-
  • 2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-
  • 5-Benzylidene-2,4-thiazolidinedione derivatives

Uniqueness

2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazolidinedione derivatives .

Properties

CAS No.

178238-94-3

Molecular Formula

C14H17NO3S

Molecular Weight

279.36 g/mol

IUPAC Name

5-[5-(4-hydroxyphenyl)pentyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C14H17NO3S/c16-11-8-6-10(7-9-11)4-2-1-3-5-12-13(17)15-14(18)19-12/h6-9,12,16H,1-5H2,(H,15,17,18)

InChI Key

LATFLDQXTSATJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCCC2C(=O)NC(=O)S2)O

Origin of Product

United States

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